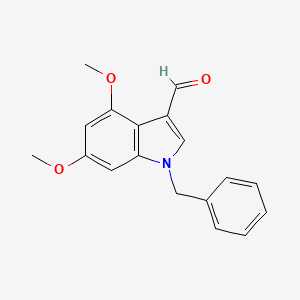

1-Benzyl-4,6-Dimethoxy-1H-indol-3-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde has numerous applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

Target of Action

1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde, also known as 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde, is a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II . It also plays a role in the preparation of inhibitors of the Bcl-2 family of proteins , which are key regulators of the apoptotic process.

Mode of Action

The compound interacts with its targets, such as the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins, to exert its effects . .

Biochemical Pathways

The compound is involved in the Nazarov type electrocyclization , a type of pericyclic reaction that results in the formation of a cyclopentenone or its equivalent. It also participates in Mannich type coupling with aldehydes and secondary amines

Result of Action

The compound’s action results in the inhibition of the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins . This could potentially lead to the regulation of gene expression and the induction of apoptosis, respectively.

Biochemische Analyse

Biochemical Properties

1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde, have been shown to inhibit certain enzymes involved in inflammatory pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses.

Cellular Effects

1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde may change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can influence its activity and function. For example, accumulation in specific organelles may enhance its therapeutic effects or lead to localized toxicity.

Subcellular Localization

The subcellular localization of 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus may enable it to interact with transcription factors and modulate gene expression, while localization to the mitochondria may influence cellular metabolism and energy production.

Vorbereitungsmethoden

The synthesis of 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of benzyl and methoxy groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

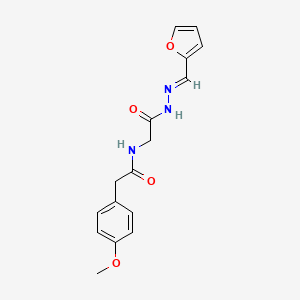

Condensation: The compound can participate in condensation reactions, forming imines or hydrazones when reacted with amines or hydrazines

Vergleich Mit ähnlichen Verbindungen

1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

1-Benzyl-3-hydroxy-1H-indazole: Similar in structure but with a hydroxy group instead of methoxy groups.

1H-Indole-3-carbaldehyde: Lacks the benzyl and methoxy substituents, making it less complex but still valuable as a synthetic intermediate.

4,6-Dimethoxy-1H-indole-3-carboxaldehyde: Similar but without the benzyl group, affecting its reactivity and applications

Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in scientific research and industry.

Eigenschaften

IUPAC Name |

1-benzyl-4,6-dimethoxyindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-21-15-8-16-18(17(9-15)22-2)14(12-20)11-19(16)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFLKMFXLMSNIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=CN2CC3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7,8-Tetramethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2375145.png)

![N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2375149.png)

![8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375153.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2375162.png)

![7-(2-chlorobenzyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2375163.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)